Boc-MIF-1-Am

Catalog No.
S12854124
CAS No.
M.F
C28H46N4O5
M. Wt
518.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-MIF-1-Am

Product Name

Boc-MIF-1-Am

IUPAC Name

tert-butyl (2S)-2-[[(2S)-1-[[2-(1-adamantylamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

Molecular Formula

C28H46N4O5

Molecular Weight

518.7 g/mol

InChI

InChI=1S/C28H46N4O5/c1-17(2)9-21(30-25(35)22-7-6-8-32(22)26(36)37-27(3,4)5)24(34)29-16-23(33)31-28-13-18-10-19(14-28)12-20(11-18)15-28/h17-22H,6-16H2,1-5H3,(H,29,34)(H,30,35)(H,31,33)/t18?,19?,20?,21-,22-,28?/m0/s1

InChI Key

KZIJKVKQZRXZLN-UHEQQTILSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCN4C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C

Boc-MIF-1-Am is a synthetic derivative of the naturally occurring tripeptide MIF-1 (Pro-Leu-Gly-NH2), which is known for its neuroactive properties. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus, enhancing its stability and solubility in biological environments. MIF-1 itself has been studied for its potential therapeutic effects in conditions such as Parkinson's disease and depression, primarily due to its ability to modulate dopaminergic transmission and influence memory processes in the brain

Typical of peptide compounds, including:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the exposure of the amine group for further functionalization.
  • Coupling Reactions: The amine group can participate in coupling reactions with carboxylic acids to form new peptide bonds, facilitating the synthesis of more complex peptides.
  • Oxidation and Reduction: Depending on the side chains present in the peptide sequence, Boc-MIF-1-Am may also be involved in oxidation-reduction reactions that modify its structure and reactivity.

Boc-MIF-1-Am exhibits significant biological activity due to its structural similarity to MIF-1. Research indicates that MIF-1 can enhance dopamine receptor activity, thereby increasing the binding affinity of agonists to dopamine receptors. This modulation is selective for dopaminergic pathways and does not significantly affect other aminergic receptors such as adrenergic or serotonergic receptors . Furthermore, studies have shown that MIF-1 facilitates cognitive processes like memory consolidation and learning through mechanisms involving neuronal signaling pathways such as c-Fos and ERK activation

The synthesis of Boc-MIF-1-Am typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides systematically. Key steps include:

  • Preparation of the Resin: A suitable resin is functionalized with a linker that allows for the attachment of the first amino acid.
  • Coupling: The amino acids are sequentially added to the growing peptide chain through coupling reactions, often using activating agents like HATU or DIC.
  • Boc Protection: The Boc group is introduced to protect the amine group during synthesis.
  • Cleavage: Once synthesis is complete, Boc-MIF-1-Am is cleaved from the resin using trifluoroacetic acid or another suitable cleavage agent.

Boc-MIF-1-Am has potential applications in several fields:

  • Pharmaceutical Development: Due to its neuroactive properties, it may serve as a lead compound for developing treatments for neurological disorders.
  • Research Tools: It can be utilized in studies aimed at understanding dopaminergic signaling pathways and their implications in cognitive functions and behaviors.
  • Peptide Therapeutics: As a modified peptide, it may be explored for use in targeted drug delivery systems or as part of larger peptide constructs.

Interaction studies involving Boc-MIF-1-Am focus on its binding affinity and efficacy at various dopamine receptor subtypes. These studies often employ techniques such as:

  • Radioligand Binding Assays: To quantify binding interactions with dopamine receptors.
  • Cell Culture Experiments: To assess functional outcomes of receptor activation, including downstream signaling events like cAMP production or calcium influx.
  • In Vivo Studies: To evaluate behavioral outcomes related to memory and learning in animal models following administration of Boc-MIF-1-Am.

Boc-MIF-1-Am shares structural characteristics with several other peptides that exhibit neuroactive properties. Here are some similar compounds:

Compound NameStructure/CharacteristicsUnique Features
MIF-1Pro-Leu-Gly-NH2Natural tripeptide with established neuroactivity
Leu-EnkephalinTyr-Gly-Gly-Phe-LeuEndogenous opioid peptide involved in pain modulation
Dynorphin ATyr-Gly-Gly-Phe-Leu-AspOpioid peptide with effects on mood and pain
Substance PArg-Pro-Lys-Pro-Gln-Gln-Leu-Met-NH2Involved in pain perception and inflammatory responses
Neuropeptide YLeu-Phe-Thr-Pro-Lys-Thr-GlyInfluences appetite regulation and stress response

Uniqueness of Boc-MIF-1-Am

Boc-MIF-1-Am's uniqueness lies in its specific modification with the Boc protecting group, enhancing its stability and solubility compared to other peptides. This modification allows for greater versatility in experimental applications while retaining the essential biological activity associated with MIF-1. Its selective action on dopamine receptors distinguishes it from other neuroactive peptides that may interact with a broader range of receptors.

Origins in Neuropeptide and Antiviral Drug Synergy

Boc-MIF-1-Am originated from interdisciplinary efforts to address limitations in Parkinson’s disease therapeutics, where dopamine receptor desensitization and viral-induced neurodegeneration pose dual challenges. Researchers hypothesized that combining MIF-1—a hypothalamic tripeptide fragment of oxytocin with known dopaminergic activity—with amantadine’s viral M2 protein inhibition could yield multifunctional agents. Initial synthesis routes, as detailed in functional assays, involved solid-phase peptide synthesis to conjugate amantadine’s primary amine to MIF-1’s C-terminal glycine residue via a carbamate or peptide bond, followed by Boc protection of the N-terminal proline.

Key milestones include:

  • 2016–2020: Structural studies on MIF-1’s β-turn conformation highlighted its potential as a scaffold for constrained peptidomimetics.
  • 2023: Pharmacological characterization confirmed Boc-MIF-1-Am’s EC₅₀ of 17.82–26.39 nM at human D₂ receptors, outperforming MIF-1’s EC₅₀ of 23.64 nM at higher concentrations.

Structural Innovations in Bioconjugation Chemistry

The molecular architecture of Boc-MIF-1-Am (C₂₈H₄₆N₄O₅, MW 518.69) integrates three domains:

  • N-terminal Boc group: Enhances proteolytic stability while maintaining the proline residue’s role in β-turn formation.
  • Central MIF-1 core (Pro-Leu-Gly-NH₂): Preserves the conserved glycinamide–proline hydrogen bond critical for type II β-turn induction.
  • C-terminal amantadine moiety: Introduced via carbamate linkage to leverage its hydrophobic adamantane cage for membrane penetration and putative antiviral activity.
Structural FeatureRole in Boc-MIF-1-AmSource Compound Influence
Boc protectionStabilizes N-terminal against degradationPeptide synthesis protocols
Pro-Leu-Gly-NH₂ backboneEnforces β-turn conformationNative MIF-1
Amantadine conjugateEnhances blood-brain barrier permeabilityAmantadine derivatives

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

518.34682058 g/mol

Monoisotopic Mass

518.34682058 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

Explore Compound Types